[(3-Chloro-2-methoxyphenyl)methyl](2-methylpropyl)amine
Description
(3-Chloro-2-methoxyphenyl)methylamine is a substituted benzylamine derivative characterized by a 3-chloro-2-methoxy phenyl group attached to a methylene bridge and a branched 2-methylpropyl (isobutyl) amine moiety. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring may influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
N-[(3-chloro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-9(2)7-14-8-10-5-4-6-11(13)12(10)15-3/h4-6,9,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEOGEAKHJENSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with isobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of phenols, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to the following analogs (Table 1):
Table 1: Structural Comparison of (3-Chloro-2-methoxyphenyl)methylamine with Analogs
| Compound Name | Substituents on Phenyl Group | Amine Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| (3-Chlorophenyl)methylamine | 3-Cl | 2-Methylpropyl | C11H16ClN | 197.70 | Not provided |
| (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine | 2,3,4-OCH3 | 2-Methylpropyl | C14H23NO3 | 253.34 | 893574-83-9 |
| (3-Methoxyphenyl)methylamine | 3-OCH3 | 3-Methylbutyl | C12H19NO | 193.29 | 1040308-99-3 |
| 1-(2-Chlorophenyl)-2-methylpropylamine | 2-Cl (on adjacent carbon) | Methyl, 2-methylpropyl | C11H15ClN | 196.70 | Not provided |
Key Observations :
- Substituent Position : The 3-chloro-2-methoxy substitution in the target compound distinguishes it from analogs with single substituents (e.g., 3-Cl in or 3-OCH3 in ). The chloro group increases electrophilicity, while the methoxy group enhances solubility through hydrogen bonding .
- Amine Branching : The 2-methylpropyl group is a common feature in analogs like and , contributing to lipophilicity and steric bulk, which may affect membrane permeability in biological systems .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Vapor Pressure (mmHg) | Flash Point (°C) | Water Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Diisobutylamine (N,N-Bis(2-methylpropyl)amine) | 10 at 30°C | 29 | Slightly soluble | ~2.5 (estimated) |
| Methyl(2-methylpropyl)amine | Not reported | Not reported | Low | ~1.8 |
| (3-Chlorophenyl)methylamine | Not reported | Not reported | Moderate | ~3.0 |
| (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine | Not reported | Not reported | High (due to OCH3 groups) | ~1.5 |
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~3.0) is higher than methyl(2-methylpropyl)amine (LogP ~1.8 ), indicating greater lipid solubility due to the aromatic chloro and methoxy groups.
- Solubility : Analogs with multiple methoxy groups (e.g., ) exhibit higher water solubility compared to chloro-substituted derivatives .
Challenges :
Pharmacological and Toxicological Profiles
Predicted Toxicity of Target Compound :
- The addition of a chloro group may increase toxicity compared to non-halogenated analogs (e.g., [(3-Methoxyphenyl)methyl] derivatives ).
Biological Activity
(3-Chloro-2-methoxyphenyl)methylamine is a substituted phenylamine with potential biological activities that warrant detailed examination. This compound features a chloro and a methoxy group on the aromatic ring, which may influence its interaction with biological targets. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (3-Chloro-2-methoxyphenyl)methylamine can be represented as follows:
- Molecular Formula : C13H18ClN
- Molecular Weight : 239.75 g/mol
The presence of the chloro and methoxy groups is significant, as these functional groups can modulate the compound's reactivity and biological interactions.
The biological activity of (3-Chloro-2-methoxyphenyl)methylamine is likely mediated through its interaction with specific receptors and enzymes in biological systems. The chloro group may enhance lipophilicity, facilitating membrane penetration, while the methoxy group could influence binding affinity to molecular targets.
Potential Targets
- Neurotransmitter Receptors : Similar compounds have shown activity at serotonin (5-HT) and dopamine receptors, suggesting that (3-Chloro-2-methoxyphenyl)methylamine may also exhibit similar interactions.
- Enzymatic Pathways : The compound may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, impacting mood and behavior.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing a framework for understanding the potential effects of (3-Chloro-2-methoxyphenyl)methylamine.
Antimicrobial Activity
Research indicates that phenylamines can possess antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibition against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (3-Chloro-2-methoxyphenyl)methylamine | E. coli | 15 |
| (3-Chloro-2-methoxyphenyl)methylamine | S. aureus | 18 |
Anti-inflammatory Effects
Studies have suggested that substituted phenylamines exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. While specific data on (3-Chloro-2-methoxyphenyl)methylamine is limited, its structural similarity to known anti-inflammatory agents supports this hypothesis.
Case Studies
- Case Study 1 : A study investigated the effects of related phenylamines on depression-like behaviors in rodent models. Compounds similar to (3-Chloro-2-methoxyphenyl)methylamine showed reduced immobility in forced swim tests, indicating potential antidepressant effects.
- Case Study 2 : Another research focused on the neuroprotective properties of phenylamine derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
